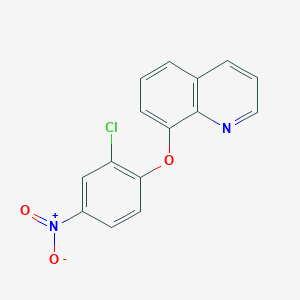

8-(2-Chloro-4-nitrophenoxy)quinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

156304-50-6 |

|---|---|

Molecular Formula |

C15H9ClN2O3 |

Molecular Weight |

300.69 g/mol |

IUPAC Name |

8-(2-chloro-4-nitrophenoxy)quinoline |

InChI |

InChI=1S/C15H9ClN2O3/c16-12-9-11(18(19)20)6-7-13(12)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H |

InChI Key |

WGKFOGKAUUGXBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N=CC=C2 |

solubility |

14.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and providing a "molecular fingerprint" of the target compound.

The FT-IR spectrum of 8-(2-Chloro-4-nitrophenoxy)quinoline is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Analysis of related quinoline (B57606) and nitrobenzene (B124822) derivatives provides a basis for the assignment of these bands.

Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The presence of both a quinoline and a substituted benzene (B151609) ring would result in multiple peaks in this area. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1600-1400 cm⁻¹ range.

The most prominent bands for the nitro group (NO₂) are its asymmetric and symmetric stretching vibrations. The asymmetric stretching mode is expected to be observed in the 1570-1485 cm⁻¹ region, while the symmetric stretching is anticipated between 1370-1320 cm⁻¹. researchgate.net The presence of a strong electron-withdrawing nitro group can influence the vibrational frequencies of the adjacent benzene ring.

The ether linkage (C-O-C) is another key functional group. The asymmetric stretching vibration of the aryl ether is expected to appear in the 1270-1230 cm⁻¹ range, while the symmetric stretching would be observed at lower wavenumbers. The C-Cl stretching vibration is typically found in the 800-600 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Quinoline & Phenyl Rings |

| NO₂ Asymmetric Stretch | 1570-1485 | Nitro Group |

| C=C/C=N Ring Stretch | 1600-1400 | Quinoline Ring |

| NO₂ Symmetric Stretch | 1370-1320 | Nitro Group |

| Aryl C-O Stretch | 1270-1230 | Aryl Ether |

| C-Cl Stretch | 800-600 | Chloro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Through various NMR experiments, the chemical environment, connectivity, and spatial relationships of protons and carbons can be determined.

The ¹H NMR spectrum of this compound would display distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic rings.

The protons of the quinoline ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at the C2 position of the quinoline ring is often the most deshielded due to its proximity to the nitrogen atom. The protons on the substituted phenoxy ring will also appear in the aromatic region, with their specific chemical shifts influenced by the chloro and nitro substituents. The nitro group, being strongly electron-withdrawing, will cause a downfield shift for the protons on that ring, particularly those in the ortho and para positions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline Protons | 7.0 - 9.0 | d, t, dd |

| Phenyl Proton (ortho to NO₂) | > 8.0 | d |

| Phenyl Proton (meta to NO₂) | ~ 7.5 - 8.0 | dd |

| Phenyl Proton (ortho to Cl) | ~ 7.2 - 7.6 | d |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

The carbon atoms of the quinoline ring typically resonate between δ 120 and 150 ppm. The carbon atom attached to the nitrogen (C2) and the bridgehead carbons (C8a and C4a) will have characteristic chemical shifts. The carbons of the 2-chloro-4-nitrophenoxy group will also appear in the aromatic region. The carbon atom attached to the nitro group (C4') is expected to be significantly deshielded, appearing at a higher chemical shift. Conversely, the carbon attached to the chlorine atom (C2') will also be influenced. The carbon attached to the ether oxygen (C8 and C1') will also show characteristic downfield shifts.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quinoline Carbons | 120 - 150 |

| Phenyl Carbons | 115 - 160 |

| C-NO₂ | > 140 |

| C-Cl | ~ 130 |

| C-O (Quinoline) | > 150 |

| C-O (Phenyl) | > 150 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in assigning the protons within the quinoline and the substituted phenyl rings by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus fully elucidating the molecular structure of this compound.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, experimental data regarding the spectroscopic and structural characterization of the specific compound this compound is not available in the public domain. The required detailed research findings for High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), Electronic Absorption Spectroscopy (UV-Vis), and X-ray Diffraction analysis for this molecule have not been published.

Consequently, it is not possible to provide the specific data tables and detailed research findings for the requested sections. Scientific articles and databases contain information on related quinoline derivatives, but per the strict requirement to focus solely on this compound, data from these other compounds cannot be substituted.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to populate the outlined article structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and materials to predict a variety of properties. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves calculating key parameters such as bond lengths, bond angles, and dihedral angles. For quinoline (B57606) derivatives, theoretical calculations are often performed in the gaseous state, and the resulting parameters are compared with experimental data, such as those from X-ray diffraction (XRD) which are obtained in the solid state nih.gov. Minor discrepancies between theoretical and experimental values are expected due to the different physical states nih.gov.

Table 1: Representative Optimized Geometrical Parameters for Quinoline Derivatives (Illustrative) Note: This table presents typical values for related structures as direct data for the target compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Cl | 1.74 - 1.76 | |

| C-O (ether) | 1.36 - 1.38 | |

| N=C | 1.31 - 1.37 | |

| C-N (nitro) | 1.47 - 1.49 | |

| N1-C2-C3 ~124 |

Data compiled from studies on similar quinoline structures nih.goviosrjournals.org.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties wikipedia.org. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.com. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor youtube.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO researchgate.netresearchgate.net. This energy gap helps characterize the charge transfer interactions that can occur within the molecule researchgate.net. In quinoline derivatives, the distribution of HOMO and LUMO orbitals often spans across the fused ring system, indicating potential sites for electrophilic and nucleophilic attack researchgate.net. For instance, in related compounds, the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, such as the quinoline or substituted phenyl rings researchgate.net.

Table 2: FMO Parameters for an Analogous Compound (2-Chloro-4-nitroaniline)

| Parameter | Energy (a.u.) |

|---|---|

| HOMO Energy | -0.24406 |

| LUMO Energy | -0.08751 |

Data sourced from a DFT study on 2-chloro-4-nitroaniline (B86195) researchgate.net.

Theoretical vibrational frequencies can be calculated using DFT to simulate the infrared (IR) and Raman spectra of a molecule. These calculations predict the frequencies of different vibrational modes, such as stretching, bending, and torsional motions of the atoms researchgate.net. The results are often compared with experimental spectra recorded by Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy researchgate.netresearchgate.net.

To improve the agreement between theoretical and experimental results, calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and limitations of the theoretical method nih.gov. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific molecular motions nih.gov. For halogenated and nitrated quinoline compounds, characteristic vibrations include C-H stretching (typically 3100–2900 cm⁻¹), C-Cl stretching, and symmetric/asymmetric stretching of the nitro (NO₂) group iosrjournals.orgresearchgate.net.

Table 3: Selected Vibrational Frequencies for Related Quinoline Derivatives (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3055 |

| C=N Stretching | 1620 - 1650 |

| C=C Stretching (Aromatic) | 1500 - 1580 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

Data compiled from studies on 8-chloroquinoline (B1195068) and other substituted quinolines iosrjournals.orgresearchgate.netresearchgate.net.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules researchgate.net. This analysis helps to understand the electronic transitions between molecular orbitals that occur when a molecule absorbs light. The calculations yield the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum.

For aromatic systems like quinoline derivatives, the observed absorption bands are typically due to π→π* and n→π* electronic transitions researchgate.net. For example, in a study of 8-nitroquinoline, intense absorption bands were observed experimentally and computationally around 216 nm and 300 nm, characteristic of aromatic compounds with nitro groups researchgate.net. Predicting the UV-Vis spectrum is valuable for identifying compounds with potential photoreactive properties nih.gov.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule researchgate.net. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are useful for predicting a molecule's reactivity towards electrophilic and nucleophilic reagents researchgate.netwolfram.com.

The color scheme typically ranges from red to blue:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These are often located around electronegative atoms like oxygen and nitrogen researchgate.netresearchgate.net.

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack wolfram.comyoutube.com.

Green/Yellow: Represents regions of intermediate or near-zero potential wolfram.com.

For 8-(2-Chloro-4-nitrophenoxy)quinoline, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom of the quinoline ring. Positive potential would likely be associated with the hydrogen atoms.

DFT calculations, particularly after performing a frequency analysis, can be used to predict various thermodynamic properties of a molecule at different temperatures. These properties are derived from statistical mechanics based on the calculated vibrational frequencies and molecular structure researchgate.net.

Key thermodynamic parameters that can be calculated include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the system by a certain amount.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.

These calculations provide valuable data on the stability and energy of the molecule under various thermal conditions.

Noncovalent Interaction Analysis

Noncovalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure and stability of molecules. For quinoline derivatives, these interactions are crucial for their biological activity and material properties. Noncovalent interaction analysis, often visualized through Reduced Density Gradient (RDG) plots, helps in identifying and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

A representative table of noncovalent interactions that could be expected for this compound, based on studies of similar compounds, is provided below.

| Interaction Type | Interacting Fragments | Expected Nature |

| π-π Stacking | Quinoline Ring and Nitrophenyl Ring | Attractive |

| Halogen Bond | Chlorine atom and Nitrogen/Oxygen | Attractive |

| van der Waals | Various aliphatic and aromatic C-H groups | Attractive |

| Steric Repulsion | Crowded atomic centers | Repulsive |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. It provides a description of the electron density in terms of localized bonds and lone pairs, which corresponds closely to the intuitive Lewis structure concept. The analysis of donor-acceptor interactions within the NBO framework reveals the extent of electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which is a key factor in molecular stability.

A hypothetical NBO analysis for this compound might reveal the following key interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (Quinoline Ring) | ~5-10 | n -> π |

| LP (O) | π (Nitrophenyl Ring) | ~3-7 | n -> π |

| π (Quinoline Ring) | π (Quinoline Ring) | ~15-25 | π -> π |

| π (Nitrophenyl Ring) | π (Nitrophenyl Ring) | ~10-20 | π -> π |

| LP (N) | π (Quinoline Ring) | ~8-15 | n -> π* |

Note: The E(2) values are illustrative and based on typical values for similar systems.

Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity/Nucleophilicity Indices)

Reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in predicting the reactive sites of a molecule. Fukui functions (f(r)) identify the regions in a molecule where the electron density changes the most upon the addition or removal of an electron, thus indicating the sites most susceptible to nucleophilic or electrophilic attack. The electrophilicity index (ω) and nucleophilicity index (Nu) provide a quantitative measure of a molecule's ability to accept or donate electrons, respectively.

For this compound, the Fukui functions would likely indicate that the nitrogen atom in the quinoline ring and the oxygen atoms of the nitro group are potential sites for electrophilic attack (nucleophilic centers). Conversely, certain carbon atoms in the aromatic rings, particularly those influenced by the electron-withdrawing groups, would be identified as susceptible to nucleophilic attack (electrophilic centers). The presence of the nitro group is known to create regions with negative Fukui function values, which can be related to nodes in the wavefunction.

| Descriptor | Definition | Predicted Trend for this compound |

| Electronegativity (χ) | -(I+A)/2 | High, due to electron-withdrawing groups |

| Chemical Hardness (η) | (I-A)/2 | Moderate, indicating some polarizability |

| Global Softness (S) | 1/(2η) | Moderate |

| Electrophilicity Index (ω) | χ2/(2η) | High, suggesting it is a good electrophile |

| Nucleophilicity Index (Nu) | EHOMO(Nu) - EHOMO(TCE) | Low to moderate, depending on the reference |

Where I is the ionization potential and A is the electron affinity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, MD simulations, for instance in a solvent like water or DMSO, would reveal the preferred orientations of the phenoxy group relative to the quinoline moiety. The simulations would also show the dynamic nature of the noncovalent interactions, such as the formation and breaking of transient hydrogen bonds with solvent molecules. The root-mean-square deviation (RMSD) of the atomic positions over the simulation time can be used to assess the structural stability of the molecule. Such simulations are particularly valuable for understanding how the molecule might behave in a biological system or in solution.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the electronic properties of a molecule. These calculations provide information on the distribution of electrons, molecular orbital energies, and the nature of chemical bonds.

For this compound, DFT calculations would be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A small HOMO-LUMO gap generally implies higher reactivity. The distribution of HOMO and LUMO densities reveals the regions of the molecule involved in electron donation and acceptance, respectively. In this compound, the HOMO is likely to be localized on the quinoline ring and the ether oxygen, while the LUMO is expected to be concentrated on the electron-deficient nitrophenyl ring.

| Electronic Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low, indicating a good electron acceptor |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relatively small, suggesting potential for reactivity |

| Dipole Moment | Measure of the overall polarity of the molecule | High, due to the presence of polar groups (NO2, Cl, N) |

In Silico Studies for Theoretical Molecular Interactions

In silico studies, such as molecular docking, are computational techniques used to predict the binding mode and affinity of a small molecule to a biological target, typically a protein or a nucleic acid. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking simulations could be performed against various biological targets to explore its potential as a therapeutic agent. For instance, given the prevalence of quinoline derivatives as kinase inhibitors, it could be docked into the active site of a specific kinase. The docking results would provide a binding score, indicating the strength of the interaction, and would detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the compound and the amino acid residues of the protein. These theoretical interaction studies can guide the design of more potent and selective analogues.

Coordination Chemistry and Ligand Properties

Quinoline (B57606) Derivatives as Chelating Ligands

No information exists on the chelating properties of 8-(2-Chloro-4-nitrophenoxy)quinoline.

Metal Complex Formation with 8-Substituted Quinoline Ligands (e.g., Copper, Chromium)

There are no published reports on the formation of metal complexes with this compound.

Spectroscopic and Structural Characterization of Metal Complexes

Without the synthesis of any metal complexes, no spectroscopic or structural data (e.g., IR, UV-Vis, NMR, X-ray crystallography) are available.

Theoretical Investigations of Metal-Ligand Interactions

No computational or theoretical studies (e.g., DFT calculations) on the metal-ligand interactions of this specific compound have been published.

Catalytic Potentials of Quinoline-Based Metal Complexes in Organic Transformations (e.g., Oxidation Reactions)

The catalytic potential of complexes involving this ligand remains unexplored.

Until research on the synthesis and coordination chemistry of this compound is conducted and published, it is not possible to provide a scientifically accurate article on this subject.

Advanced Derivatization and Functionalization Strategies for Quinoline Ethers

Regioselective Modification of the Quinoline (B57606) Nucleus

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Its functionalization via C-H activation is a primary strategy for derivatization, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.comnih.gov For 8-substituted quinolines, such as 8-(2-Chloro-4-nitrophenoxy)quinoline, the substituent at the C8 position exerts significant influence over the regioselectivity of subsequent reactions.

Research into the C-H functionalization of 8-substituted quinolines has revealed a strong preference for modification at the C5 position. This distal functionalization is often achieved through transition-metal-catalyzed processes that leverage the directing-group capability of the C8-substituent. Strategies involving photocatalysis and electrocatalysis have also emerged as green and efficient methods for the selective C–H functionalization of 8-aminoquinolines and their analogues. rsc.org

Common regioselective modifications applicable to the quinoline nucleus of the target compound include:

Halogenation: Direct C-H halogenation can introduce bromine, chlorine, or iodine at specific positions, typically C5, creating precursors for further cross-coupling reactions.

Arylation/Alkylation: Palladium or rhodium-catalyzed reactions can forge new carbon-carbon bonds at selected positions, allowing for the introduction of various aryl or alkyl groups. mdpi.com

Amination: The introduction of nitrogen-containing functional groups can be achieved through specialized catalytic systems, enhancing the molecule's potential for hydrogen bonding and other intermolecular interactions.

The table below summarizes potential regioselective functionalization reactions on the quinoline nucleus based on established methodologies for related quinoline systems.

| Reaction Type | Position | Typical Catalyst/Reagent | Potential Outcome |

| Halogenation | C5 | N-Halosuccinimide (NCS, NBS) | Introduction of Cl or Br |

| Arylation | C2 / C5 | Pd(OAc)₂, Arylboronic acid | C-C bond formation with aryl group |

| Alkenylation | C2 | Rh(III) catalyst, Alkene | Introduction of a vinyl group |

Post-Synthetic Functionalization of Nitro and Chloro Groups

The phenoxy portion of the molecule offers two distinct and highly valuable sites for functionalization: the nitro group and the chloro group. These groups can be modified post-synthetically to introduce a wide array of functionalities.

The reduction of aromatic nitro groups is one of the most fundamental and reliable transformations in organic synthesis. wikipedia.orgorgoreview.com It converts the strongly electron-withdrawing nitro group into a versatile electron-donating amino group, drastically altering the electronic properties of the aromatic ring. This transformation is a key step in the synthesis of anilines from nitroaromatics. orgoreview.commdpi.com The resulting primary amine can then serve as a handle for numerous subsequent reactions, including amide formation, sulfonamide synthesis, diazotization, and reductive amination.

Catalytic hydrogenation is a common and efficient method for this reduction, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.org Chemical reduction methods using metals in acidic media, such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), provide alternative routes that are often tolerant of other functional groups. wikipedia.orgmdpi.com In studies involving the hydrogenation of substituted quinolines, nitro groups are readily converted to amino groups in high yield. researchgate.net

The chloro group at the C2 position of the phenoxy ring is susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of this position is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the para position. This activation allows for the displacement of the chloride ion by a variety of nucleophiles under relatively mild conditions. mdpi.comsinica.edu.tw Successful substitution reactions have been demonstrated on analogous activated chloro-heterocycles with nucleophiles such as amines, alkoxides, and thiols. mdpi.comresearchgate.net This reaction provides a powerful tool for introducing diverse side chains and building molecular complexity.

The following interactive table outlines common post-synthetic modifications for the nitro and chloro groups.

| Functional Group | Reaction Type | Reagent/Catalyst | Product Functional Group |

| 4-Nitro | Reduction | H₂, Pd/C or Fe/AcOH | 4-Amino |

| 2-Chloro | Nucleophilic Substitution | Primary/Secondary Amine | 2-Amino (substituted) |

| 2-Chloro | Nucleophilic Substitution | Sodium Alkoxide (NaOR) | 2-Alkoxy |

| 2-Chloro | Nucleophilic Substitution | Sodium Thiolate (NaSR) | 2-Thioether |

| 4-Amino (from Nitro) | Acylation | Acyl Chloride (RCOCl) | 4-Amido |

| 4-Amino (from Nitro) | Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | 4-Sulfonamido |

Development of Derivatization Reagents with Quinoline Scaffolds

The quinoline scaffold, particularly the 8-substituted quinoline framework, is foundational in the design of specialized chemical reagents. scispace.comrroij.com 8-Hydroxyquinoline and its derivatives are well-known for their applications as metal chelators, fluorescent sensors, and analytical reagents due to the bidentate chelation site formed by the quinoline nitrogen and the 8-hydroxyl group. scispace.comrroij.comnih.gov

The structure of this compound and its derivatives can be similarly leveraged to create novel reagents. Following the reduction of the nitro group to an amine, the resulting 8-(4-amino-2-chlorophenoxy)quinoline possesses multiple coordination sites: the quinoline nitrogen, the ether oxygen, and the newly formed aniline-type amine. This arrangement can facilitate the chelation of metal ions, suggesting potential applications in analytical chemistry or catalysis.

Furthermore, the primary amino group serves as a reactive handle for attaching other molecular tags. For instance, it can be reacted with:

Fluorophores: Coupling with fluorescent molecules like fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride would yield fluorescent probes for biological imaging or sensing applications.

Biotin (B1667282): Conjugation to biotin would create a reagent suitable for affinity-based purification or detection methods.

Chiral Auxiliaries: Reaction with chiral acids or isocyanates can produce chiral derivatizing agents, useful for the resolution of enantiomers by chromatography (e.g., HPLC).

The inherent spectroscopic properties of the quinoline ring, combined with the functionalities that can be introduced through the derivatization strategies outlined above, make this class of compounds highly promising for the development of next-generation analytical and chemical biology tools.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-(2-Chloro-4-nitrophenoxy)quinoline, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) between 8-hydroxyquinoline derivatives and 2-chloro-4-nitrobenzene halides. Key intermediates (e.g., 8-hydroxyquinoline precursors) are characterized via HPLC for purity and NMR (¹H/¹³C) to confirm substitution patterns. For example, fluorinated analogues (e.g., 4-Chloro-8-fluoro-2-methylquinoline) are validated using mass spectrometry (ESI-MS) to confirm molecular weight .

Q. Which analytical techniques are critical for structural elucidation of quinoline derivatives?

- Methodological Answer :

- Single-crystal XRD resolves stereochemical ambiguities, particularly for substituent orientation (e.g., nitro vs. chloro groups) .

- FT-IR identifies functional groups (e.g., C-Cl stretching at 650–750 cm⁻¹ and nitro group vibrations at 1520–1350 cm⁻¹) .

- UV-Vis spectroscopy monitors electronic transitions influenced by nitro and chloro groups, aiding in comparative studies with analogues .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV detect degradation products (e.g., nitro reduction to amine or hydrolysis of the ether bond) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, critical for reactions requiring high temperatures .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be optimized for this compound in antimicrobial studies?

- Methodological Answer :

-

Comparative SAR tables (see example below) highlight substituent effects. For instance, replacing chlorine with fluorine (as in 4-Chloro-8-fluoro-2-methylquinoline) enhances lipophilicity (logP ↑0.3), improving membrane permeability .

-

In vitro MIC assays against Gram-negative bacteria (e.g., E. coli) and molecular docking (PDB: 1KZN) identify interactions with DNA gyrase .

Substituent Position Biological Activity (MIC, µg/mL) LogP 8-Cl, 4-NO₂ 1.2 (E. coli) 2.8 8-F, 4-NO₂ 0.8 (E. coli) 3.1

Q. What strategies resolve contradictory data in biological activity between in vitro and in vivo models?

- Methodological Answer :

- Metabolite profiling (LC-MS/MS) identifies active/inactive metabolites. For example, nitro group reduction in vivo may diminish activity, requiring prodrug strategies .

- Pharmacokinetic studies (e.g., plasma half-life, bioavailability) in rodent models correlate with in vitro cytotoxicity (IC₅₀) to explain discrepancies .

Q. How can reaction conditions be optimized to improve yield in NAS reactions for quinoline derivatives?

- Methodological Answer :

- DoE (Design of Experiments) evaluates solvent polarity (DMF vs. DMSO), temperature (80–120°C), and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃). For 8-substituted quinolines, DMF at 100°C with Cs₂CO₃ increases yields by 20% .

- Microwave-assisted synthesis reduces reaction time (from 24h to 2h) while maintaining >90% yield .

Q. What computational methods predict the binding affinity of this compound with target enzymes?

- Methodological Answer :

- Molecular dynamics simulations (AMBER/CHARMM) model ligand-enzyme complexes (e.g., cytochrome P450).

- Free energy perturbation (FEP) calculations quantify ΔΔG values for nitro vs. sulfonamide substituents, guiding rational design .

Data Contradiction Analysis

Q. How should researchers address variability in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Standardized protocols (e.g., MTT assay incubation time, cell passage number) reduce inter-lab variability.

- CRISPR screens identify cell-specific genetic vulnerabilities (e.g., ABC transporter expression) affecting compound uptake .

Q. Why do crystallography data sometimes conflict with computational conformational predictions?

- Methodological Answer :

- Hirshfeld surface analysis detects weak interactions (C–F⋯π, π–π stacking) overlooked in gas-phase DFT calculations. For example, trifluoroethoxyquinoline derivatives exhibit intermolecular H-bonding not predicted in silico .

- Multivariate statistics (PCA on XRD parameters) reconcile packing effects with isolated-molecule models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.